molecular formula C17H12N4O4S B2416464 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1286704-20-8

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2416464
CAS No.: 1286704-20-8
M. Wt: 368.37
InChI Key: HEPMVBPKWWHRLS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a 2,4-dimethylthiazol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a 2-oxo-2H-chromene-3-carboxamide group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromene ring (a fused six-membered benzene and oxygen-containing ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and an oxadiazole ring (a five-membered ring containing two nitrogens and an oxygen) .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the chromene ring and the nitrogen atoms in the thiazole and oxadiazole rings could potentially act as nucleophilic or electrophilic sites in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A series of compounds similar to N-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown significant activity against various bacterial and fungal strains, indicating potential as antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Antioxidant Properties

  • Certain derivatives of the compound have been studied for their antioxidant activities. The research indicates good antioxidant properties, suggesting potential applications in disease prevention or treatment where oxidative stress plays a role (Poojari, Sunil, Kamath, Ananda, & Kiran, 2016).

Synthesis and Structural Analysis

  • Studies have focused on the synthesis and characterization of various derivatives of this compound, providing insights into their chemical structures and properties. This includes analysis using techniques like IR, NMR, and mass spectral studies, crucial for understanding the compound's potential applications (Saundane & Mathada, 2015).

Chemosensors for Cyanide Anions

  • Some derivatives have been synthesized and studied for their ability to act as chemosensors for cyanide anions. This includes understanding their crystal structures and photophysical properties, which are vital for their application in detecting harmful substances (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Biological Evaluation

  • Various derivatives have undergone biological evaluation to assess their potential as therapeutic agents. This includes testing for properties like anti-inflammatory, analgesic, and cytotoxic activities, providing a basis for their potential medicinal use (Akhter, Akhter, Alam, Zaman, Saha, & Kumar, 2011).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds containing chromene, thiazole, and oxadiazole rings exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S/c1-8-13(26-9(2)18-8)15-20-21-17(25-15)19-14(22)11-7-10-5-3-4-6-12(10)24-16(11)23/h3-7H,1-2H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPMVBPKWWHRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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